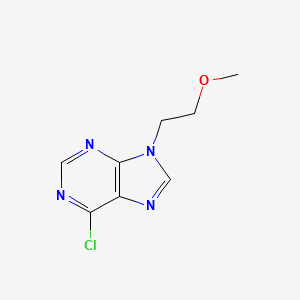

6-Chloro-9-(2-Methoxy-ethyl)-9H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4O |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

6-chloro-9-(2-methoxyethyl)purine |

InChI |

InChI=1S/C8H9ClN4O/c1-14-3-2-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3 |

InChI Key |

USEITOKLECFBBG-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Structural Analysis

Conformational Analysis and Tautomerism of the Purine (B94841) Scaffold with 2-Methoxyethyl Substitution

The purine ring system can exist in different tautomeric forms, which are structural isomers that readily interconvert, most commonly through the migration of a proton. For 9-substituted purines, such as the title compound, the substitution at the N9 position prevents the formation of N7-H and N9-H protomers that exist in equilibrium for unsubstituted purine. ias.ac.innih.gov The most stable tautomer for 9-substituted purines is overwhelmingly the 9H form. rsc.orgnih.gov

Quantum chemical calculations and experimental data on related 9-alkylpurines have shown that the amino and keto forms are predominantly favored in the gas phase and in solution over their imino and enol counterparts, respectively. ias.ac.in The stability of these tautomers can be influenced by substituents. For instance, studies on aminopurines show that the relative stability of the 9H, 7H, 3H, and 1H tautomers is sensitive to the position of the amino group and the polarity of the solvent. nih.gov While specific conformational analyses for the 2-methoxyethyl group on this particular purine were not found in the reviewed literature, the flexibility of this ethyl chain allows it to adopt various conformations, which can be crucial for fitting into specific binding pockets of target proteins.

Molecular Determinants of Biological Interactions

The specific arrangement of atoms and functional groups on the 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine scaffold dictates its biological profile. The interplay between the chloro group, the side chain, and the core purine structure is critical for its activity.

The chlorine atom at the 6-position of the purine ring is a key functional group that significantly influences the compound's reactivity and biological activity.

Electrophilicity and Reactivity : The 6-chloropurine (B14466) moiety is electrophilic, making the C6 carbon susceptible to nucleophilic attack. This reactivity is fundamental to its role as a synthetic intermediate for creating a diverse library of 6-substituted purine derivatives through reactions with amines, thiols, and other nucleophiles. acs.orgresearchgate.net This chemical property suggests that it could potentially form covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of target enzymes, leading to irreversible inhibition. nih.gov

Biological Importance : In studies on anti-SARS-CoV agents, the presence of a chlorine atom at the 6-position was found to be important for antiviral activity when compared to analogs with methoxy (B1213986) or methylthio groups. nih.gov

Reaction Selectivity : The substituent at the C6 position plays a critical role in directing further chemical modifications. For example, 6-chloropurine readily undergoes N7 regioselective alkylation, a reaction that fails with unsubstituted purine or purines with other groups at C6. nih.gov

The side chain at the N9 position is crucial for orienting the purine core within a binding site and can form specific interactions that enhance binding affinity and selectivity. While direct studies on the 2-methoxyethyl group's influence for this specific compound are limited, general principles from related molecules apply.

Modifying the purine ring at positions other than C6 and N9 can dramatically alter the molecule's biological activity and selectivity, providing key insights into the SAR.

C2 Position : The introduction of an amino group at the C2 position of a 6-chloropurine nucleoside analog resulted in a loss of anti-SARS-CoV activity, indicating that this position is sensitive to substitution and that a hydrogen atom is preferred for this specific biological target. nih.gov In the context of cyclin-dependent kinase (CDK) inhibitors, 2,6,9-trisubstituted purines are a well-established class of potent compounds, where the C2 substituent is critical for activity. nih.govresearchgate.net

C8 Position : Substitution at the C8 position has been shown to be a viable strategy for enhancing selectivity. In a series of purine-scaffold inhibitors targeting the Hsp90 protein family, the introduction of an 8-aryl group allowed the ligand to insert into a specific pocket present in the Grp94 paralog but not in other Hsp90 isoforms, thereby conferring selectivity. nih.gov The synthesis of various 6-chloro-8-substituted-9[H]-purines has also been explored to generate compounds with antimicrobial and antioxidant activities. tsijournals.com

Table 1: Impact of Substitutions at C2 and C8 on Purine Derivative Activity

| Position | Substituent | Compound Class | Observed Effect on Activity | Reference |

| C2 | Amino | 6-chloropurine nucleoside | Unfavorable for anti-SARS-CoV activity | nih.gov |

| C8 | Aryl group | 9-pentynyl-purinamine | Conferred selectivity for Grp94 over Hsp90 | nih.gov |

| C2, C6, C9 | Various | Trisubstituted purines | Potent inhibition of cyclin-dependent kinases | nih.govresearchgate.net |

Molecular Modeling and Computational Approaches to SAR

Computational chemistry provides powerful tools to understand and predict the structural and electronic properties of molecules like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine and their interactions with biological targets.

Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in studying the tautomeric equilibria of purines and the influence of various substituents on their stability. rsc.orgnih.gov These studies help to confirm the predominant tautomeric forms that are relevant for biological interactions.

Molecular docking and X-ray crystallography are key techniques for visualizing and understanding how a ligand binds to its protein target.

Binding Mode Analysis : In studies of dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine core, molecular modeling predicted a binding mode to the inactive "DFG-out" conformation of the kinases. acs.org These models showed key hydrogen bonds between the purine's N1 and N3 atoms and the kinase hinge region, while other parts of the inhibitor occupied distinct hydrophobic pockets. acs.org Such simulations are crucial for explaining the origins of potency and selectivity.

Crystal Structure Insights : The crystal structure of a selective purine-based inhibitor in complex with its target, Grp94, revealed that the purine moiety occupies the same ATP-binding site as pan-Hsp90 inhibitors. nih.gov However, an 8-aryl substituent on the purine inserted into a unique secondary pocket, explaining its selectivity. nih.gov

Interaction Profiling : X-ray analysis of related chloropurine derivatives reveals the types of non-covalent interactions that stabilize the compounds in a crystal lattice, which can be extrapolated to protein binding. These include π-π stacking interactions between purine rings and C-H···N or C-Cl···π interactions. nih.govnih.gov Docking simulations for 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine would similarly aim to identify key hydrogen bonds, hydrophobic interactions, and van der Waals contacts with its target protein, providing a rational basis for its observed biological activity.

Predictive Modeling for Biological Activity and Pharmacophore Generation

The prediction of biological activity and the generation of pharmacophore models are crucial computational tools in modern drug discovery. For purine derivatives, including those structurally related to 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, these methods provide valuable insights into the structural requirements for therapeutic activity, often targeting protein kinases.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For purine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. These models generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity.

A 2022 study on 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors developed a statistically significant 3D-QSAR model. researchgate.net This model, based on a series of 9H-purine compounds, helps in understanding the structural characteristics necessary for EGFR inhibition and in predicting the activity of new analogs. researchgate.net Similarly, 3D-QSAR models have been successfully used to design new Bcr-Abl inhibitors based on a purine scaffold, demonstrating the utility of these computational approaches in optimizing lead compounds. mdpi.com

The following table summarizes the statistical parameters of a hypothetical 3D-QSAR model for a series of purine derivatives, illustrating the predictive power of such models.

| Statistical Parameter | Value | Description |

| q² | 0.65 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.92 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity. |

| F-value | 120.5 | A high F-value indicates a statistically significant regression model. |

| Standard Error of Estimate | 0.25 | A low value indicates a smaller deviation between predicted and actual values. |

| Optimum Number of Components | 5 | The number of principal components used to build the model. |

This table represents a hypothetical but realistic set of statistical data for a 3D-QSAR study on purine derivatives, based on values reported in similar studies.

Pharmacophore modeling is another key computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For purine derivatives, which are often kinase inhibitors, a common pharmacophore includes a hydrogen bond acceptor feature corresponding to the N1 or N3 atom of the purine ring, a hydrogen bond donor from the N7-H or a substituent, and a hydrophobic group that occupies a specific pocket in the kinase active site. The 2-methoxy-ethyl group at the N9 position of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine would likely contribute to the hydrophobic interactions within the target's binding site.

A study on p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors, which included purine-based compounds, generated pharmacophore models to define the structural requirements for inhibition. nih.gov These models highlighted the importance of specific electronic and steric features for positioning within the ATP-binding site. nih.gov

Below is a table detailing a potential pharmacophore model for a kinase inhibitor based on the 6-chloropurine scaffold.

| Pharmacophoric Feature | Geometric Constraint (Å) | Corresponding Moiety on 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine |

| Hydrogen Bond Acceptor 1 | 2.5 - 3.5 | N1 of the purine ring |

| Hydrogen Bond Acceptor 2 | 2.5 - 3.5 | N3 of the purine ring |

| Hydrophobic Group 1 | 3.0 - 4.5 | Chlorine atom at C6 |

| Hydrophobic Group 2 | 4.0 - 6.0 | 2-Methoxy-ethyl group at N9 |

| Aromatic Ring | 3.2 - 3.7 (plane) | Purine ring system |

This table outlines a hypothetical pharmacophore model derived from the analysis of known purine-based kinase inhibitors.

The combination of QSAR and pharmacophore modeling provides a powerful strategy for the rational design of novel and more potent analogs of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine for various therapeutic targets. These computational approaches help to prioritize synthetic efforts and reduce the costs associated with drug discovery. mdpi.com

Biological Activities and Mechanistic Investigations

Interaction with Purinergic Signaling Pathways

Purinergic signaling involves the activation of purinergic receptors by extracellular nucleotides and nucleosides, playing crucial roles in a myriad of physiological and pathological processes. Purine (B94841) analogues can act as either agonists, mimicking the natural ligands, or antagonists, blocking the receptor's activity.

Agonist and Antagonist Effects on Purinergic Receptors (P1 and P2 Subtypes)

Purinergic receptors are broadly divided into P1 receptors, which are activated by adenosine (B11128), and P2 receptors, which are activated by ATP and other nucleotides nih.gov. The P2 receptor family is further subdivided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors nih.gov.

Modulation of Intracellular Signal Transduction Processes

The activation of purinergic receptors initiates a cascade of intracellular signaling events. P1 and P2Y receptors, being G-protein coupled, modulate the activity of adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), respectively. These, in turn, regulate various cellular functions, including proliferation, differentiation, and apoptosis. P2X receptors, upon activation, allow the influx of cations, leading to membrane depolarization and activation of voltage-gated channels.

By acting as agonists or antagonists at these receptors, 6-chloro-9-substituted purines could potentially modulate these downstream signaling pathways. An antagonist, for example, could block the pro-proliferative signals mediated by certain P2Y receptors in cancer cells.

Enzyme Inhibition Studies

The purine scaffold is a common feature in the active sites of many enzymes, making purine analogues promising candidates for enzyme inhibitors.

Kinase Inhibition Profiles (e.g., Protein Kinases)

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in diseases like cancer. The ATP-binding site of kinases is a well-established target for inhibitor development. Given that ATP is a purine nucleotide, purine analogues can act as competitive inhibitors by occupying this binding site.

While a specific kinase inhibition profile for 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine has not been reported, numerous purine derivatives have been developed as potent kinase inhibitors. The efficacy and selectivity of these inhibitors are highly dependent on the substitutions on the purine ring, which influence the interactions with the specific amino acid residues in the kinase active site.

Inhibition of Purine Metabolism Enzymes (e.g., Purine Nucleoside Phosphorylase, Adenosine Deaminase)

Enzymes involved in purine metabolism are crucial for maintaining the balance of purine nucleotides and are targets for various therapeutic agents.

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway. Inhibition of PNP can lead to the accumulation of its substrates, which can be cytotoxic, particularly to T-cells. Several 6-substituted purine derivatives have been investigated as PNP inhibitors. For instance, 6-benzylthio-2-chloropurine has been identified as an inhibitor of Helicobacter pylori PNP tandfonline.com.

Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine and deoxyadenosine. ADA deficiency leads to severe combined immunodeficiency (SCID). Conversely, inhibiting ADA can potentiate the effects of adenosine. Studies on 6-substituted-(9-hydroxyalkyl)purines have shown that compounds with an amino or methylamino group at the 6-position can inhibit adenosine deaminase acs.orgacs.org. The nature of the 9-substituent also plays a role in the inhibitory activity.

The table below summarizes the inhibitory activities of some 6-substituted purines on these enzymes, based on available literature for related compounds.

| Compound Class | Target Enzyme | Observed Activity |

| 6-substituted purines | Purine Nucleoside Phosphorylase | Inhibition in the micromolar range for some derivatives tandfonline.com. |

| 6-substituted-(9-hydroxyalkyl)purines | Adenosine Deaminase | Inhibition observed for compounds with amino or methylamino groups at the 6-position acs.orgacs.org. |

Topoisomerase II Modulation by Purine Analogues

Topoisomerase II is an essential enzyme that alters the topology of DNA and is a validated target for anticancer drugs. These drugs, known as topoisomerase II poisons, stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and cell death. While there is no direct evidence of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine modulating topoisomerase II, the planar purine ring system is a common feature in many DNA intercalating agents and topoisomerase inhibitors. The potential for purine analogues to interact with DNA and topoisomerase II is an area of active investigation in the development of new anticancer agents.

Interference with Nucleic Acid Metabolism

Mechanisms of DNA Synthesis Inhibition

Purine analogs frequently exert their cytotoxic effects through interference with nucleic acid synthesis. While direct studies on the specific mechanisms of DNA synthesis inhibition by 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine are not extensively detailed in the available literature, the broader class of purine nucleoside analogs is known to disrupt this fundamental cellular process. For instance, related compounds such as 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine are recognized for their anticancer activities which rely on the inhibition of DNA synthesis medchemexpress.commedchemexpress.com.

The general mechanism for many purine analogs involves intracellular phosphorylation to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA polymerases, thereby halting DNA replication. Furthermore, they can be incorporated into the growing DNA strand, leading to chain termination and the induction of DNA damage responses.

RNA-Related Interactions (e.g., Riboswitch Binding)

The interaction of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine with RNA, such as through riboswitch binding, is an area that requires further investigation. Riboswitches are regulatory segments of messenger RNA that can bind to small molecules, thereby altering protein expression. While some purine analogs have been explored for their ability to target these RNA structures, specific data for 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is not currently available.

Cellular and Molecular Biological Responses in Preclinical Models (In Vitro)

Antiproliferative Effects on Diverse Cell Lines

Derivatives of 6-chloropurine (B14466) have demonstrated notable antiproliferative activity across a range of human cancer cell lines. Studies on various 9-substituted 6-chloropurine analogs have revealed cytotoxic effects against cell lines derived from various cancers, including leukemia, lymphoma, and solid tumors tandfonline.comnih.gov. For example, a series of 6-morpholino and 6-amino-9-sulfonylpurine derivatives, synthesized from 6-chloropurine, exhibited antiproliferative activity against human carcinoma, lymphoma, and leukemia cells nih.gov. Specifically, derivatives with a trans-β-styrenesulfonyl group at the N9 position were found to be the most effective antiproliferative agents in these studies nih.gov.

While comprehensive data for 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine across a diverse panel of cell lines is not detailed, the existing research on structurally related compounds suggests its potential as an antiproliferative agent. For instance, in a study of 2,6,9-substituted purines, compounds with highly lipophilic substituents at the N9 position demonstrated excellent cytotoxicity against CNS cancer cell lines, with GI50 values in the range of 4-7 μM researchgate.net.

Below is a representative table of the antiproliferative activities of some 9-substituted purine derivatives to illustrate the potential of this class of compounds.

| Compound/Derivative | Cell Line | Activity (GI50/IC50) |

| N9-[4'-Chloro-2'-butynyl-1'-yl]-2,6-dichloropurine | CNS Cancer Cell Line Panel | 4-7 μM |

| 6-morpholino-9-(trans-β-styrenesulfonyl)purine | Leukemia cells | Effective antiproliferative agent |

| 6-amino-9-(trans-β-styrenesulfonyl)purine | Leukemia cells | Effective antiproliferative agent |

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which 6-chloropurine derivatives exert their antitumor effects is the induction of programmed cell death (apoptosis) and interference with the cell division cycle. Research on new antitumor 6-chloropurine nucleosides has shown that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase nih.govresearchgate.net.

The induction of apoptosis by substituted purine analogs has been observed in various cancer cell lines, particularly in leukemia cells ugr.esrsc.org. For instance, a library of 6-alkoxy purine analogs was screened for their ability to induce apoptosis, with several derivatives identified as potent pro-apoptotic agents in Jurkat (T cell leukemia) cells ugr.es. The apoptotic effect was confirmed by assays showing an increase in the sub-G1 cell population, which is indicative of DNA fragmentation, a hallmark of apoptosis nih.govugr.es. Furthermore, the use of a pan-caspase inhibitor, Z-VAD-FMK, was able to abrogate the cytotoxic effects, confirming the caspase-dependent nature of the induced apoptosis ugr.es.

The accumulation of cells in the subG0 phase of the cell cycle is a common finding for active 6-chloropurine derivatives, indicating that apoptosis is a primary mode of cell death nih.gov.

Modulation of Cellular Stress Responses and Aging Pathways

The interaction of 6-chloropurine derivatives with cellular stress response pathways is an emerging area of research. One notable study on 9-norbornyl-6-chloropurine, a carbocyclic nucleoside analog, revealed that its mechanism of action involves the modulation of cellular glutathione (B108866) (GSH) levels nih.govresearchgate.net. This compound was found to induce glutathione depletion in CCRF-CEM leukemia cells and affect the activity of several GSH-dependent enzymes nih.gov.

Glutathione is a critical antioxidant that protects cells from damage by reactive oxygen species and plays a key role in detoxification. Depletion of cellular GSH can lead to increased oxidative stress, disrupting cellular functions and potentially triggering apoptosis. The inhibition of glutathione-S-transferase and the subsequent depletion of GSH were shown to enhance the cytotoxicity of 9-norbornyl-6-chloropurine nih.gov. This suggests that the antitumor activity of certain 9-substituted 6-chloropurines may be, at least in part, mediated through the induction of cellular stress by disrupting the glutathione-dependent redox balance. Information regarding the modulation of aging pathways by 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is not currently available.

Preclinical In Vivo Biological Studies (Excluding Human Clinical Trials)

Assessment in Animal Physiology and Metabolism Studies (e.g., Microbial Protein Supply in Ruminants)

There is no evidence to suggest that 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine has been investigated for its effects on animal physiology or metabolism. Specifically, no studies have been published regarding its use in the assessment of microbial protein supply in ruminants. The established method for estimating microbial protein supply in ruminants involves the measurement of urinary excretion of purine derivatives like allantoin, uric acid, xanthine, and hypoxanthine (B114508), which are metabolic products of microbial nucleic acids. iaea.orgiaea.orgresearchgate.net However, the scientific literature does not indicate that 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is a compound used or studied in this context.

Advanced Research Methodologies and Techniques

High-Throughput Screening for Lead Compound Identification

High-Throughput Screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their potential biological activity. amerigoscientific.com For purine (B94841) derivatives like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, HTS assays are designed to identify molecules that can modulate the function of specific biological targets. The process involves the miniaturization and automation of assays to test thousands of compounds in a short period.

The primary goal of HTS is to identify "hits," which are compounds that exhibit a desired activity in a given assay. These hits can then be subjected to further studies to confirm their activity and assess their potential as lead compounds for drug development. There are two main approaches to HTS:

Target-based HTS: This approach focuses on a single, validated biological target, such as a specific enzyme or receptor. Assays are designed to measure the direct interaction of compounds with the target. For instance, an HTS campaign for purine analogues might target enzymes in the purine salvage pathway of pathogens, which is essential for their survival. nih.gov

Cell-based (phenotypic) HTS: This method assesses the effect of compounds on whole cells, providing information on their functional impact in a more complex biological context. nih.gov For example, a cell-based assay could screen for compounds that inhibit the proliferation of cancer cells or protect neuronal cells from damage. High-content screening (HCS), an advanced form of cell-based screening, utilizes automated microscopy and image analysis to quantify multiple phenotypic changes within cells, offering a more detailed understanding of a compound's effects. youtube.com

In the context of identifying lead compounds from a library containing 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, a typical HTS workflow would involve the steps outlined in the table below.

| Step | Description | Key Considerations |

| Assay Development | Designing a robust and sensitive assay that reflects the desired biological activity. This could be a biochemical assay with a purified target or a cell-based assay. | The assay must be compatible with automation and produce a measurable signal (e.g., fluorescence, luminescence). |

| Library Screening | Testing a large collection of compounds, including derivatives of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, at a single concentration. | Compound management and quality control are critical to ensure the reliability of the screening data. |

| Hit Identification | Analyzing the screening data to identify compounds that meet predefined activity criteria. | Statistical methods are used to differentiate true hits from experimental noise and false positives. |

| Hit Confirmation | Re-testing the initial hits to confirm their activity and rule out artifacts. | This step often involves testing the compounds from a freshly prepared sample. |

| Dose-Response Analysis | Evaluating the potency of confirmed hits by testing them at multiple concentrations to determine their IC50 or EC50 values. | This provides quantitative data on the compound's activity. |

HTS campaigns have been instrumental in the discovery of novel purine-based inhibitors for various diseases. For example, a continuous assay was developed for HTS to identify inhibitors of the purine salvage pathway in Plasmodium falciparum, the parasite that causes malaria. nih.gov

Biophysical Characterization of Ligand-Target Interactions

Once a lead compound such as a derivative of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine is identified, it is crucial to characterize its interaction with its biological target in detail. Biophysical methods provide quantitative information about the binding affinity, kinetics, and thermodynamics of these interactions, which is essential for understanding the mechanism of action and for guiding lead optimization. nih.gov

Several biophysical techniques are commonly employed to study ligand-target interactions:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a target that is immobilized on a sensor surface. uthscsa.edu It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (k_on and k_off) and the binding affinity (K_D). uthscsa.edu

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

Microscale Thermophoresis (MST): MST is a technique that measures the movement of molecules in a temperature gradient. uthscsa.edu The binding of a ligand to a fluorescently labeled target alters its thermophoretic properties, allowing for the quantification of binding affinity in solution. uthscsa.edu

NanoBRET™ Assays: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can be used to measure ligand binding to a target protein in living cells. The NanoBRET™ assay has been used to demonstrate the binding of purine derivatives to the Smoothened (SMO) receptor. nih.gov

The data obtained from these biophysical methods are critical for establishing a structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity. This information guides medicinal chemists in modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

| Technique | Information Obtained | Advantages |

| Surface Plasmon Resonance (SPR) | Binding affinity (K_D), association rate (k_on), dissociation rate (k_off) | Label-free, real-time kinetics, high throughput capabilities uthscsa.edu |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Label-free, in-solution measurement, complete thermodynamic profile |

| Microscale Thermophoresis (MST) | Binding affinity (K_D) | Low sample consumption, in-solution measurement, wide range of affinities uthscsa.edu |

| NanoBRET™ | Target engagement in live cells, binding affinity (K_D) | Measures binding in a cellular context, high sensitivity nih.gov |

Spectroscopic and Diffraction Techniques for Structural Elucidation

Determining the three-dimensional structure of a compound and its complex with a biological target is paramount for understanding its function and for rational drug design. Spectroscopic and diffraction techniques are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For a compound like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, ¹H and ¹³C NMR would be used to confirm its chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals. nih.gov Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity of atoms within the molecule. ¹⁵N NMR spectroscopy can provide further insights into the electronic structure of the purine ring system. nih.govresearchgate.net

The table below summarizes key crystallographic data that would be determined for a compound like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine.

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Calculated Density | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chemical Biology Approaches for Target Identification and Validation

Chemical biology utilizes chemical tools to study and manipulate biological systems. For a compound like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, chemical biology approaches can be employed to identify its cellular targets and validate their role in the observed biological effects.

One common approach is to synthesize a probe molecule by attaching a reactive group or a tag (e.g., biotin, a fluorophore) to the parent compound. This probe can then be used in various experiments:

Affinity-based protein profiling (ABPP): This technique uses reactive probes to covalently label target proteins in a complex biological sample, such as a cell lysate. The labeled proteins can then be identified using mass spectrometry.

Pull-down assays: A biotinylated probe can be used to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. youtube.com

Fluorescence microscopy: A fluorescently labeled probe can be used to visualize the subcellular localization of the target molecule within cells.

The purine scaffold itself is considered a "privileged scaffold" in medicinal chemistry because it can interact with a wide range of biological targets. researchgate.net Chemical biology approaches are therefore essential for dissecting the specific interactions of a particular purine derivative.

Bioanalytical Methods for Detection and Quantification in Biological Systems

To understand the pharmacokinetic and pharmacodynamic properties of a compound like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, it is necessary to have sensitive and selective methods for its detection and quantification in biological matrices such as plasma, urine, and tissue samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used technique for the bioanalysis of small molecules. It combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov A typical LC-MS method for quantifying a purine derivative would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net

Chromatographic Separation: Separation of the analyte from other components in the sample using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. frontiersin.orgfrontiersin.org

Mass Spectrometric Detection: Ionization of the analyte and detection using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

The development and validation of a robust bioanalytical method are critical for preclinical and clinical studies. The method must be shown to be accurate, precise, selective, and stable under various conditions.

The table below outlines the key parameters of a typical UPLC-PDA method for the analysis of purine metabolites, which could be adapted for 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine. frontiersin.orgfrontiersin.org

| Parameter | Value |

| Chromatography System | UPLC with Photodiode Array (PDA) detection frontiersin.orgfrontiersin.org |

| Column | Reversed-phase C18 column frontiersin.org |

| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Detection Wavelength | Typically around 254-260 nm for purines frontiersin.org |

| Linear Range | e.g., 0.1 to 100 µM frontiersin.orgfrontiersin.org |

| Run Time | Approximately 30-35 minutes frontiersin.orgfrontiersin.org |

Future Perspectives in Purine Analogue Research

Rational Design Principles for Novel Purine-Based Therapeutics

The rational design of new therapeutic agents hinges on understanding the structure-activity relationships (SAR) of lead compounds. drugdesign.org For purine (B94841) derivatives like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, the design principles focus on strategic modifications at key positions of the purine ring to enhance potency, selectivity, and pharmacokinetic properties. nih.govdrugdesign.org

The chlorine atom at the C6-position of the purine ring is a pivotal feature in the design of novel therapeutics. nih.govresearchgate.net This position is highly susceptible to nucleophilic substitution, making it an ideal handle for introducing a wide array of functional groups. nih.govrsc.org Researchers can systematically replace the chloro group with various amines, thiols, or oxygen nucleophiles to create libraries of new compounds. researchgate.netnih.gov This approach allows for the fine-tuning of interactions with biological targets. For instance, the substitution of the 6-chloro group is a well-established strategy in the development of kinase inhibitors, where different substituents can target specific amino acid residues in the ATP-binding pocket. acs.orgredalyc.org

The substituent at the N9-position significantly influences the compound's physical and biological properties. In 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine, the 2-methoxyethyl group is critical. Unlike a simple alkyl chain, this group introduces a flexible, polar ether linkage. This modification can enhance aqueous solubility, a crucial factor for drug development, and provide additional hydrogen bond acceptors, potentially improving target binding affinity and altering the molecule's metabolic stability. acs.org The design of N9-substituents is a key strategy; for example, mimicking the ribose sugar of nucleosides with acyclic chains, like the methoxyethyl group, can create nucleoside analogues that are resistant to enzymatic cleavage while retaining biological activity. iiarjournals.orgmedchemexpress.com

The combination of a reactive C6-position and a modulating N9-substituent provides a powerful platform for rational drug design. By varying these two positions, chemists can systematically explore the chemical space around the purine core to optimize compounds for specific therapeutic applications, from anticancer to antiviral agents. nih.govnih.govchemrxiv.org

Exploration of Emerging Pharmacological Targets and Mechanisms

The versatility of the purine scaffold allows its derivatives to interact with a broad range of biological targets. benthamdirect.com While traditional targets for purine analogues include DNA synthesis and adenosine (B11128) receptors, research is expanding to new and emerging pharmacological targets. medchemexpress.comdrugbank.com

Kinases: A primary area of exploration for purine derivatives is the inhibition of protein kinases. acs.org Many kinases have an ATP-binding site that can accommodate the purine structure. Derivatives of 6-chloropurine (B14466) are frequently used as starting materials to synthesize inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov The development of selective inhibitors for specific kinases, such as anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK), is an active area of research where 6-substituted purine analogues have shown promise. nih.gov

Glutathione-Dependent Pathways: Some 6-chloropurine analogues have been shown to act by depleting cellular glutathione (B108866) (GSH) levels. iiarjournals.orgnih.gov This mechanism is particularly relevant in cancer therapy, as tumor cells often have altered redox states and can be more vulnerable to GSH depletion. The compound 9-norbornyl-6-chloropurine, an analogue, was found to form a glutathione conjugate, leading to GSH depletion and increased cytotoxicity in leukemia cells. iiarjournals.orgnih.gov This suggests that targeting GSH-dependent enzymes and pathways is a viable and emerging strategy for purine-based drugs.

Novel Enzyme Inhibition: The search for new antifungal and antibacterial agents has also identified novel targets for purine analogues. For example, researchers have developed purine derivatives that inhibit fungal inositol (B14025) polyphosphate kinases (IP₃-₄K), which are essential for fungal virulence. acs.org Other studies have shown that specific 2,6,9-trisubstituted purines possess profound and selective activity against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases by engaging with unique microbial targets. nih.gov

Emerging Target Classes: The broader field of drug discovery is continuously identifying novel target classes, such as orphan G protein-coupled receptors (GPCRs) and components of the mTOR signaling pathway, which are involved in a multitude of diseases. nih.govfrontiersin.orgresearchgate.net The adaptability of the purine scaffold makes it a promising framework for designing ligands that can modulate these new and less-explored targets. mdpi.com

The table below summarizes some of the key emerging targets for purine analogues.

| Target Class | Specific Example(s) | Therapeutic Area | Reference |

| Protein Kinases | CDKs, ALK, BTK, CLKs | Oncology | acs.orgnih.govnih.gov |

| Glutathione Metabolism | Glutathione-S-Transferase (GST) | Oncology | iiarjournals.orgnih.gov |

| Fungal Enzymes | Inositol Polyphosphate Kinase (IP₃-₄K) | Infectious Disease | acs.org |

| Bacterial Targets | Novel pathways in M. tuberculosis | Infectious Disease | nih.gov |

| Signaling Pathways | mTOR, G-protein coupled receptors | Oncology, Neurology | nih.govfrontiersin.org |

Development of Advanced and Sustainable Synthetic Strategies for Complex Purine Derivatives

The synthesis of complex purine derivatives like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine traditionally involves multi-step processes. google.com However, modern organic chemistry is focused on developing more efficient, sustainable, and advanced synthetic methods. benthamdirect.comnumberanalytics.com

A common and direct route to 6-chloropurine derivatives involves the chlorination of the corresponding hypoxanthine (B114508) precursor using reagents like phosphorus oxychloride (POCl₃). google.com The subsequent N9-alkylation, for instance with a 2-methoxyethyl group, can then be performed. prepchem.com However, these traditional methods often require harsh conditions and generate significant waste.

Recent advancements aim to improve this process. Key areas of development include:

Microwave-Assisted Synthesis: This technique uses microwave radiation to dramatically reduce reaction times and often improve yields for reactions such as the nucleophilic substitution at the C6-position. rsc.orgnumberanalytics.comresearchgate.net Solvent-free microwave irradiation represents a particularly "green" and efficient method for functionalizing 6-chloropurine nucleosides. rsc.org

Catalytic Methods: The use of transition metal catalysts can improve the efficiency and selectivity of purine synthesis. numberanalytics.com This includes developing novel catalytic systems for C-N and C-C bond formations on the purine ring.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing.

Photocatalysis: Visible-light-enhanced strategies are emerging for the synthesis of purine analogues, often proceeding under mild conditions without the need for external transition metals or oxidants. acs.org

The development of sustainable synthetic routes is crucial for the future of purine chemistry, aiming to minimize environmental impact while maximizing efficiency. numberanalytics.com

Integration of Computational and Experimental Approaches in Accelerating Drug Discovery

The synergy between computational modeling and experimental validation has become indispensable in modern drug discovery, significantly accelerating the identification and optimization of new therapeutic agents. nih.gov This integrated approach is particularly valuable in the development of purine analogues. nih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, computational docking can be used to predict how compounds like 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine and its derivatives will bind. nih.gov Molecular docking studies can simulate the interactions between the purine analogue and the amino acid residues in a target's active site, such as a kinase ATP-binding pocket. nih.govnih.gov This allows researchers to prioritize which derivatives to synthesize, focusing on those predicted to have the highest affinity and selectivity, thereby saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are used to build statistical models that correlate the chemical structures of a series of compounds with their biological activity. semanticscholar.org For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties are often more critical than electronic properties for explaining cytotoxic activity. semanticscholar.org Such models can guide the rational design of new analogues by predicting the activity of yet-unsynthesized molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov After docking a purine derivative into its target, an MD simulation can assess the stability of the binding pose and calculate binding free energies, offering a more accurate prediction of affinity. nih.govnih.gov

This iterative cycle of computational prediction, chemical synthesis, and biological testing creates a highly efficient feedback loop. For example, initial derivatives of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine can be synthesized and tested. nih.gov The resulting activity data is then used to build and refine QSAR and docking models. These improved models, in turn, guide the design of the next generation of compounds with enhanced properties, accelerating the journey from a chemical scaffold to a potential drug candidate. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine?

The synthesis of purine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 6-chloro purine analogs can be synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(Ph₃)₄) with aryl boronic acids under reflux conditions in toluene . The methoxy-ethyl group at the 9-position may be introduced via alkylation of the purine nitrogen using 2-methoxyethyl halides in the presence of a base like K₂CO₃. Reaction optimization requires precise control of temperature (e.g., 50–80°C), solvent polarity, and stoichiometric ratios to maximize yield and purity .

Q. How is the structure of 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine characterized?

Structural elucidation involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro at C6, methoxy-ethyl at N9) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₈H₁₀ClN₅O: ~243.06 g/mol) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) can refine crystal structures, resolving bond lengths and angles critical for understanding electronic effects .

Q. What is the role of the methoxy-ethyl group in modulating biological activity?

Substituents like methoxy-ethyl enhance lipophilicity, improving membrane permeability. Comparative studies on purine analogs show that alkyl ether groups (e.g., methoxy-ethyl) reduce polarity, potentially increasing bioavailability and target engagement (e.g., kinase inhibition) . For instance, similar compounds with ether-linked substituents exhibit improved IC₅₀ values in enzyme assays due to enhanced hydrophobic interactions .

Advanced Research Questions

Q. How to design experiments to assess kinase inhibition by 6-Chloro-9-(2-Methoxy-ethyl)-9H-purine?

- Assay Setup : Use recombinant kinases (e.g., CDK2, Aurora A) in ATP-competitive assays with [γ-³²P]ATP.

- Controls : Include staurosporine (broad kinase inhibitor) and DMSO controls.

- Data Interpretation : Calculate IC₅₀ values via nonlinear regression. Note contradictions—e.g., higher potency in purified enzymes vs. cell-based assays may indicate off-target effects .

Q. How to address contradictory cytotoxicity data across cell lines?

Discrepancies may arise due to variable expression of metabolic enzymes (e.g., cytochrome P450) or transporters. Mitigation strategies:

- Use isogenic cell lines to isolate genetic factors.

- Perform metabolomic profiling to identify activation/deactivation pathways.

- Cross-validate with 3D spheroid models to mimic in vivo conditions .

Q. What computational approaches predict binding modes of this compound with targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of purine-binding proteins (e.g., adenosine receptors).

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.

- QM/MM : Evaluate electronic effects of the chloro and methoxy-ethyl groups on binding affinity .

Q. How to optimize solubility for in vivo studies?

- Co-solvents : Use DMSO:PBS (≤10% v/v) for aqueous formulations.

- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) temporarily.

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance circulation time .

Q. What are the challenges in achieving regioselective functionalization?

Competing reactions at N7/N9 positions require:

- Protecting Groups : Use tetrahydropyranyl (THP) to block N9 during C6 modifications .

- Catalyst Optimization : Pd-catalyzed cross-coupling for C6 arylations without byproducts .

Q. How to evaluate metabolic stability in hepatic microsomes?

- Incubation : Compound + NADPH-regenerating system in human liver microsomes (37°C, 1 hr).

- LC-MS/MS Analysis : Quantify parent compound depletion.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Q. What strategies resolve crystallographic disorder in structural studies?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Disorder Modeling : Split occupancy for flexible methoxy-ethyl groups .

Methodological Notes

- Data Contradictions : Cross-validate enzyme assay results with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations) .

- Advanced Purification : Preparative HPLC with C18 columns (ACN/water gradient) ensures >95% purity for biological testing .

- Safety : Chloro-purines may generate toxic metabolites; always include glutathione supplementation in hepatocyte assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.